(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
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Overview
Description
(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a methoxyphenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid typically involves the reaction of 3-methoxybenzoyl hydrazine with 4-phenylbut-3-en-2-one under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction time can vary from 2 to 6 hours, depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent flow rates. This method is advantageous for scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halides in the presence of a base like sodium hydroxide at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, thiolated compounds.
Scientific Research Applications
(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various physiological effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
- (4E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
- (4E)-4-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
Uniqueness
(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
(4E)-4-[(3-methoxybenzoyl)hydrazinylidene]-4-phenylbutanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-24-15-9-5-8-14(12-15)18(23)20-19-16(10-11-17(21)22)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22)/b19-16+ |
InChI Key |
TXVICVKZBCGZMF-KNTRCKAVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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